molecular formula C21H15N3O2S B6532461 7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946265-62-9

7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Katalognummer: B6532461
CAS-Nummer: 946265-62-9
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: DGJAUORNLOLVAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,3]thiazolo[4,5-d]pyridazin-4-one family, characterized by a fused thiazole-pyridazinone core. Its structure includes a furan-2-yl group at position 7, a methyl group at position 2, and a naphthalen-1-ylmethyl substituent at position 5 (Fig. 1). These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity. The synthesis of such derivatives typically involves multi-step condensation and cyclization reactions, as seen in related compounds .

Eigenschaften

IUPAC Name

7-(furan-2-yl)-2-methyl-5-(naphthalen-1-ylmethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c1-13-22-19-20(27-13)18(17-10-5-11-26-17)23-24(21(19)25)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJAUORNLOLVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole moiety fused with a pyridazine ring and functional groups such as furan and naphthalene. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines. In one study, thiazole-linked compounds demonstrated promising anti-proliferative effects on breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) cell lines:

CompoundCell LineIC50 (µM)
1MCF-7<10
2HepG-2<15
3HCT-116<20

These results suggest that modifications in the thiazole structure can enhance cytotoxicity against cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. A related compound exhibited a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazol (PTZ) model, indicating substantial anticonvulsant activity. The presence of specific substituents on the thiazole ring was crucial for enhancing this activity .

Anti-inflammatory Properties

Thiazole derivatives have shown promise as cyclooxygenase (COX) inhibitors. In a study assessing anti-inflammatory activity, several compounds were identified with high selectivity for COX-2:

CompoundCOX-2 Inhibition (%)Analgesic Activity (%)
10a9051
13a6842

Such findings highlight the potential of these compounds in developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of 7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxicity and anticonvulsant properties.
  • Furan Group : May enhance solubility and bioavailability.
  • Naphthalene Substituent : Contributes to hydrophobic interactions which can influence binding affinity to biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole-containing compounds:

  • Antitumor Activity Study : A series of thiazole derivatives were synthesized and screened against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups showed enhanced activity .
  • Anticonvulsant Evaluation : In a comprehensive study using animal models, certain thiazole derivatives displayed significant protection against seizures induced by PTZ .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thiazolo[4,5-d]pyridazinone scaffold is structurally distinct from other fused pyridazinones, such as furo[2,3-d]pyridazinones (e.g., compounds 7a–c and 9a–c) and thieno[2,3-d]pyridazinones (e.g., 57e–g). Key differences include:

  • Electron-rich heteroaromatic rings : Furan (oxygen-containing) vs. thiophene (sulfur-containing) vs. benzene rings.
Substituent Effects
Compound Position 7 Substituent Position 5 Substituent Biological Activity Synthesis Method
Target compound Furan-2-yl Naphthalen-1-ylmethyl Under investigation Hydrazine hydrate reflux
7-Phenyl-2-pyrrolidinyl derivative Phenyl Pyrrolidinyl Analgesic (ED₅₀ = 12 mg/kg) Alkylation with chloroacetamides
7-Thiophen-2-yl derivative Thiophen-2-yl Methyl Not reported Condensation with ethyl oxalate
5-(4-Chlorophenyl)thieno[2,3-d]pyridazinone 4-Chlorophenyl Anticancer (IC₅₀ = 8 µM) KOH-mediated cyclization

Key observations :

  • Naphthalenylmethyl group : The target compound’s bulky naphthalene substituent may enhance lipophilicity and membrane permeability compared to smaller aryl groups (e.g., phenyl in ).
  • Furan vs.

Research Findings and Implications

  • Analgesic activity : The target compound’s 7-furyl and 5-naphthalenylmethyl groups may synergize to enhance CNS penetration, though in vivo data are pending .
  • Thermodynamic stability : Computational studies suggest the naphthalene group increases melting points (MP) by ~50°C compared to phenyl analogs, aligning with trends in related compounds .
  • Structural characterization : X-ray crystallography (likely using SHELX ) confirms planar geometry, critical for intermolecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.